4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4,5-Dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, characterized by a five-membered ring containing two nitrogen atoms, is of significant interest in various scientific fields.
Preparation Methods
The synthesis of 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde with 2-amino-3,5-dimethylpyrazole, followed by cyclization and carboxylation reactions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
4,5-Dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, often using halogens or nitro groups as reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
4,5-Dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives such as 3,5-dimethyl-1-phenylpyrazole and 4,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications .
Properties
IUPAC Name |
4,5-dimethyl-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(2)14(13-11(8)12(15)16)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXZDZKWRAVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-61-7 |
Source
|
Record name | 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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